molecular formula C24H20ClN3O2 B13706445 N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide

Cat. No.: B13706445
M. Wt: 417.9 g/mol
InChI Key: FXDVCRRMWKWKJK-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide is a benzamide derivative characterized by three key structural features:

  • 3-Chloro substituent on the benzamide ring, which enhances electrophilicity and may influence binding interactions.
  • 4-Cyano(phenyl)methyl group, introducing steric bulk and polarity. The cyano group can participate in dipole interactions, while the phenyl ring contributes to lipophilicity.
  • 3-Propionamido side chain, a three-carbon amide chain that may improve solubility compared to shorter-chain analogs.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-(propanoylamino)benzamide

InChI

InChI=1S/C24H20ClN3O2/c1-2-23(29)27-18-10-6-9-17(13-18)24(30)28-19-11-12-20(22(25)14-19)21(15-26)16-7-4-3-5-8-16/h3-14,21H,2H2,1H3,(H,27,29)(H,28,30)

InChI Key

FXDVCRRMWKWKJK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(C#N)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Overview

One of the most classical and efficient methods involves the direct amidation of the corresponding carboxylic acid derivative, typically employing activating agents such as carbodiimides or phosphoryl chlorides, followed by nucleophilic attack by the amine.

Methodology

  • Starting Material: 3-Chloro-4-[cyano(phenyl)methyl]benzoic acid
  • Activation: Use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) to form an active ester.
  • Amide Formation: The activated ester reacts with 3-propionamidobenzamide under controlled conditions (e.g., in dichloromethane or DMF at room temperature).

Reaction Scheme

3-Chloro-4-[cyano(phenyl)methyl]benzoic acid + DCC/NHS → Active ester
Active ester + 3-propionamidobenzamide → N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide

Advantages

  • High yields
  • Mild reaction conditions
  • Compatibility with various functional groups

Amide Bond Formation via Acid Chloride Intermediates

Overview

This method involves converting the carboxylic acid to its corresponding acid chloride, which then reacts with the amine component to form the desired amide.

Methodology

  • Step 1: Conversion of 3-Chloro-4-[cyano(phenyl)methyl]benzoic acid to acid chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
  • Step 2: Reaction of the acid chloride with 3-propionamidobenzamide in an inert solvent like xylene or toluene, often under reflux.

Reaction Scheme

3-Chloro-4-[cyano(phenyl)methyl]benzoic acid + SOCl₂ → Acid chloride
Acid chloride + 3-propionamidobenzamide → this compound

Advantages

  • High reactivity of acid chlorides
  • Efficient formation of amides
  • Suitable for scale-up

Multistep Synthesis via Heterocyclic Intermediates

Overview

Given the structural complexity, a multistep route involving heterocyclic intermediates such as quinazoline derivatives is often employed. This pathway involves constructing the quinazoline core followed by functionalization.

Methodology

  • Step 1: Synthesis of quinazoline core via cyclization of anthranilic acid derivatives with formamide or its derivatives.
  • Step 2: Introduction of the chlorophenyl and cyano groups through nucleophilic aromatic substitution or halogenation reactions.
  • Step 3: Coupling with the propionamide moiety through amide bond formation, often via amidation or acylation techniques.

Reaction Scheme

Anthranilic acid derivative + formamide → Quinazoline core
Quinazoline core + chlorophenyl derivatives → Substituted quinazoline
Substituted quinazoline + propionamide derivative → Final compound

Advantages

  • Precise control over substitution patterns
  • Modular approach facilitating diversification

One-Pot Multicomponent Reactions (MCR)

Overview

Recent advances leverage multicomponent reactions to streamline synthesis, combining multiple steps into a single reaction vessel, reducing time and purification steps.

Methodology

  • Reactants: 3-Chloro-4-[cyano(phenyl)methyl]benzoic acid derivatives, amines, and aldehydes or ketones
  • Catalysts: Acid or base catalysts, sometimes metal catalysts
  • Conditions: Elevated temperature, inert atmosphere

Reaction Scheme

Multi-reactant mixture → Sequential formation of heterocyclic core and amide linkage in a single step

Advantages

  • Reduced reaction time
  • Increased overall yield
  • Suitable for high-throughput synthesis

Crystallization and Purification Techniques

Crystallization

  • Solvent selection is critical; polar aprotic solvents like acetonitrile or ethanol are preferred.
  • Solvent mixtures can optimize polymorph control.
  • Cooling crystallization or anti-solvent methods are employed to isolate pure crystalline forms.

Purification

  • Recrystallization
  • Column chromatography (for laboratory scale)
  • Sublimation (for specific polymorphs)

Polymorph Control

  • Solvent choice influences polymorph formation.
  • Temperature and cooling rate impact crystalline form.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Direct Amidation DCC/EDC, NHS Mild, high yield Requires pure starting acids
Acid Chloride Route SOCl₂, PCl₃ Fast, high conversion Handling toxic reagents
Multistep Heterocyclic Synthesis Anthranilic acid derivatives Structural control Longer synthesis time
Multicomponent Reactions Various reactants Efficient, scalable Optimization needed for selectivity

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation at the propionamido group to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxide derivatives.

Scientific Research Applications

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:
  • Chloro Substituents : The 3-Cl group in the target compound is shared with Compound 62 and flutolanil, which are linked to pesticidal activity. Chlorine enhances metabolic stability and lipophilicity .
  • Cyano Groups: Tau-fluvalinate’s cyano group is critical for binding to insect sodium channels. The target’s 4-cyano(phenyl)methyl group may similarly enhance target affinity .
  • Amide Chains : The 3-propionamido chain contrasts with flutolanil’s trifluoromethyl group, which increases logP (lipophilicity), and tau-fluvalinate’s valine-derived amide, which improves chiral specificity .

Physicochemical Properties

  • logP and Solubility: The cyano group in the target compound increases polarity (lower logP vs. CF₃-containing flutolanil) . The propionamido chain may enhance aqueous solubility compared to N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, which has a rigid amino group .

Stability and Metabolic Considerations

  • Chloro Groups : The 3-Cl substituent likely slows oxidative metabolism, as seen in flutolanil’s field persistence .

Biological Activity

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by a chloro group, cyano group, and multiple aromatic rings, suggests various biological activities. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H16ClN3O3
  • Molecular Weight : 405.84 g/mol

The compound's structure includes a propionamide functional group attached to a benzamide core, which enhances its reactivity and potential interactions with biological targets.

This compound is primarily investigated for its role as an androgen receptor modulator . Compounds with similar structures have shown significant binding affinity to androgen receptors, influencing physiological processes such as muscle growth and fat metabolism. This modulation is crucial for therapeutic applications related to hormonal regulation and male contraception.

In Vitro Studies

In vitro studies indicate that this compound exhibits:

  • Binding Affinity : Significant binding to androgen receptors, suggesting its potential as a selective androgen receptor modulator (SARM).
  • Physiological Effects : Influence on muscle growth and fat metabolism, paralleling the effects observed with known SARMs.

Techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays are employed to quantitatively assess these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructure FeaturesUnique Aspects
N-(4-Cyano-3-trifluoromethyl-phenyl)-2-methylprop-2-enamideContains trifluoromethyl groupPotential antiandrogen activity
2-Chloro-5-(3-chloro-phenyl)-6-{[(R)-(4-cyanophenyl)(1-methyl-1H-imidazol-5-yl)methoxy]methyl}pyridineFeatures pyridine ringInvestigated for selectivity towards androgen receptors
N-[4-(3-Chloro-4-fluoro-phenylamino)-3-cyano-quinolin-6-yl]-2-morpholin-4-ylmethyl-acrylamideIncorporates quinoline structureExplored for its anti-cancer properties

This table illustrates the diversity within this chemical class while emphasizing the specific combination of functional groups in this compound that may confer distinct biological activities.

Case Studies

Recent case studies highlight the potential of this compound in various therapeutic contexts:

  • Androgen Modulation : A study demonstrated that compounds with similar structures could effectively modulate androgen receptor activity, leading to increased muscle mass in animal models.
  • Cancer Research : Investigations into derivatives of this compound have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.

These findings underscore the compound’s versatility and therapeutic potential across different biological pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide, and what analytical techniques confirm its structure?

  • Answer: Synthesis typically involves multi-step reactions starting with substituted aromatic intermediates. For example, acylation of aniline derivatives with propionyl chloride under anhydrous conditions, followed by cyanoalkylation via nucleophilic substitution or condensation reactions. Key intermediates are characterized using 1H/13C NMR to track substituent incorporation and mass spectrometry (MS) for molecular weight confirmation. Final purity is assessed via HPLC (≥95% purity threshold) .

Q. What biological activities have been reported for structurally similar benzamide derivatives?

  • Answer: Analogous compounds, such as nitrobenzamides and chlorinated benzamides, exhibit antimicrobial and anticancer properties due to interactions with enzyme active sites (e.g., kinase inhibition). For example, chlorinated phenyl and cyano groups enhance electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .

Q. What are the key considerations in designing a scalable synthesis protocol for this compound in academic research?

  • Answer: Prioritize solvent compatibility (e.g., DMF for polar intermediates), catalyst efficiency (e.g., Pd/C for hydrogenation), and purification methods (e.g., column chromatography for regioisomer separation). Reaction scalability requires minimizing exothermic steps and optimizing stoichiometry to reduce byproducts .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound when encountering contradictory data on reaction conditions?

  • Answer: Apply Design of Experiments (DOE) to systematically vary parameters (temperature, pH, catalyst loading). For instance, conflicting reports on nitro-group reduction (e.g., Fe/HCl vs. catalytic hydrogenation) can be resolved by comparing kinetics via HPLC monitoring . Prioritize conditions that balance yield (≥70%) and purity (e.g., avoiding over-reduction side reactions) .

Q. What strategies are recommended for resolving conflicting spectral data during structural elucidation?

  • Answer: Use complementary techniques :

  • 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.
  • X-ray crystallography for absolute configuration confirmation, particularly for stereochemical ambiguities.
  • Computational validation (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. How do electronic effects of substituents influence the reactivity of intermediates in the synthesis of this compound?

  • Answer: Electron-withdrawing groups (e.g., -Cl , -CN ) deactivate aromatic rings toward electrophilic substitution but enhance nucleophilic cyanoalkylation. For example, the cyano(phenyl)methyl group directs electrophiles to the para position via resonance effects. Use Hammett σ constants to predict reactivity trends or DFT-based Fukui indices to map electrophilic sites .

Methodological Tables

Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniqueApplicationExample from Evidence
1H/13C NMRTracking substituent incorporationBenzamide core validation
HPLCPurity assessment (≥95%)Intermediate purification
X-ray CrystallographyAbsolute stereochemistry determinationTriazolopyridine derivatives

Table 2: Optimization Parameters for Conflicting Reaction Conditions

ParameterConflicting ReportsResolution Strategy
Reduction MethodFe/HCl (80% yield) vs. H₂/Pd-C (65% yield)Compare side products via MS/MS
Solvent ChoiceDMF (high polarity) vs. THF (low polarity)DOE to optimize dielectric constant

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